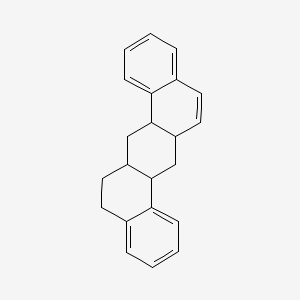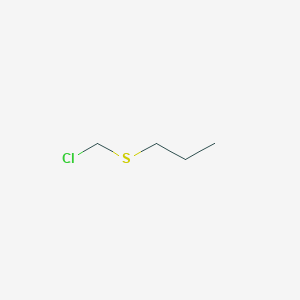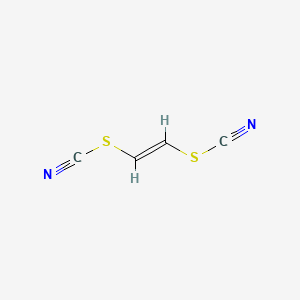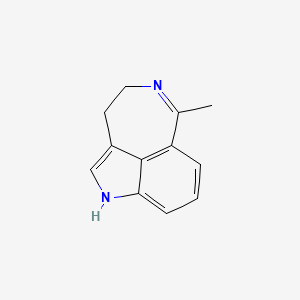
1,3,2-Benzodioxaborole, 2-butoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzodioxaborole, 2-butoxy- is an organic compound that belongs to the class of benzodioxaboroles These compounds are characterized by a boron atom integrated into a dioxaborole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-butoxy- typically involves the reaction of catechol with boric acid or boron trihalides, followed by the introduction of a butoxy group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
On an industrial scale, the production of 1,3,2-Benzodioxaborole, 2-butoxy- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts to enhance the reaction efficiency and reduce the reaction time is also common. The final product is usually purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,3,2-Benzodioxaborole, 2-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-containing alcohols or hydrocarbons.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted benzodioxaboroles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3,2-Benzodioxaborole, 2-butoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3,2-Benzodioxaborole, 2-butoxy- involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1-octenyl)-
- 2-Bromo-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
Uniqueness
1,3,2-Benzodioxaborole, 2-butoxy- is unique due to its butoxy group, which imparts distinct chemical properties compared to other benzodioxaboroles. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
3488-87-7 |
|---|---|
分子式 |
C10H13BO3 |
分子量 |
192.02 g/mol |
IUPAC名 |
2-butoxy-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3 |
InChIキー |
AANCNHZLOROQSC-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)


![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)


![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)


![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
